Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine
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Overview
Description
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved under mild conditions with a wide tolerance for different functional groups.
Industrial Production Methods
Industrial production of Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine may involve large-scale radical trifluoromethylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the ethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Scientific Research Applications
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can lead to various biological effects, including inhibition of specific enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: A compound with a similar trifluoromethyl group, used as an appetite suppressant.
Trifluoromethylphenyl derivatives: Various derivatives with similar structural features and chemical properties.
Uniqueness
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine stands out due to its unique combination of the trifluoromethyl group and ethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, a compound characterized by its trifluoromethyl group and ethyl substitution, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₁₀H₁₂F₃N
- Molecular Weight : Approximately 203.20 g/mol
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological systems.
The biological activity of this compound is influenced by its structural features. The presence of the trifluoromethyl group is known to modify the binding affinities of compounds to various biological targets, including proteins and lipid membranes. This modification can lead to altered pharmacokinetic profiles, potentially enhancing therapeutic efficacy .
Interaction with Biological Systems
Research indicates that compounds with similar structures often exhibit significant interactions with lipid membranes and proteins. For instance, studies have shown that trifluoromethyl groups can enhance hydrophobic interactions, which may facilitate better binding to target sites in biological pathways .
Case Studies and Research Findings
Several case studies have explored the biological implications of compounds containing trifluoromethyl groups, providing insights into their potential applications:
- Inhibition Studies : Research has demonstrated that compounds with trifluoromethyl substitutions can inhibit enzymes involved in critical biological processes. For example, a study highlighted the inhibition of lysosomal phospholipase A2, suggesting that such compounds might induce phospholipidosis—a condition characterized by excessive accumulation of phospholipids within lysosomes .
- Neuroprotective Applications : this compound has been investigated as a chiral building block for neuroprotective agents. One study focused on the synthesis of neuroprotective compounds utilizing derivatives of trifluoromethyl phenyl ethanol, showcasing the compound's potential in developing therapeutics for neurodegenerative diseases .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
This compound | N/A | Trifluoromethyl group, ethyl substitution | Potential neuroprotective effects |
N-Methyl-1-(3-(trifluoromethyl)phenyl)ethanamine | 118761-99-2 | Similar structure without ethyl substitution | Inhibition of phospholipase A2 |
(R)-N-Methyl-1-(2-(trifluoromethyl)phenyl)ethanamine | 926259-96-3 | Different positional isomer | Varies; potential for different binding affinities |
This compound hydrochloride | 1315366-77-8 | Hydrochloride salt form | Used in research applications |
Properties
Molecular Formula |
C11H14F3N |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C11H14F3N/c1-3-15-8(2)9-5-4-6-10(7-9)11(12,13)14/h4-8,15H,3H2,1-2H3 |
InChI Key |
JBYKWNBHTCFIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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